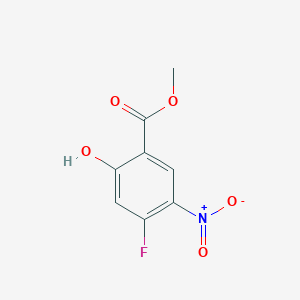
Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H6FNO5 It is a derivative of benzoic acid, characterized by the presence of a methyl ester group, a hydroxyl group, a fluorine atom, and a nitro group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2-hydroxy-4-fluorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-4-fluoro-5-nitrobenzoate.
Reduction: Formation of methyl 2-hydroxy-4-fluoro-5-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-hydroxy-4-fluoro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the hydroxyl and fluorine groups can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-fluoro-5-nitrobenzoate
- Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate
- Methyl 4-fluoro-2-nitrobenzoate
Uniqueness
Methyl 2-hydroxy-4-fluoro-5-nitrobenzoate is unique due to the specific arrangement of functional groups on the benzene ring. The presence of both a hydroxyl group and a nitro group in ortho positions relative to each other can lead to unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C8H6FNO5 |
|---|---|
分子量 |
215.13 g/mol |
IUPAC名 |
methyl 4-fluoro-2-hydroxy-5-nitrobenzoate |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-6(10(13)14)5(9)3-7(4)11/h2-3,11H,1H3 |
InChIキー |
KFNVLRGBXZZUST-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11755168.png)
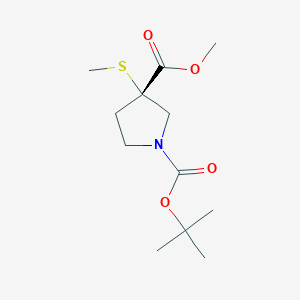
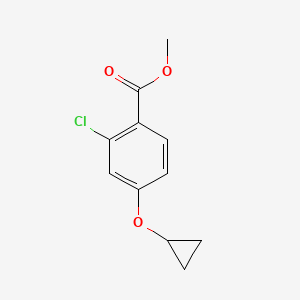
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)

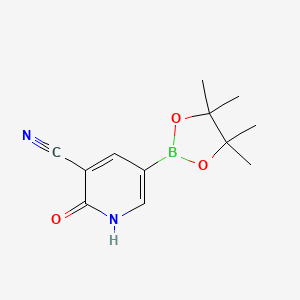
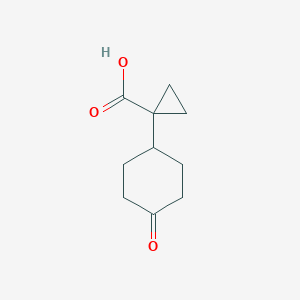

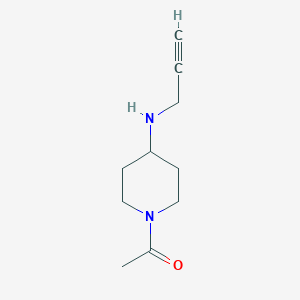

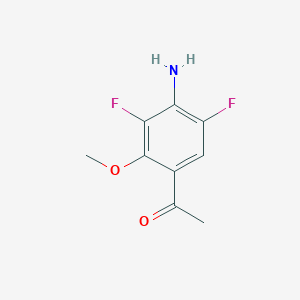
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
